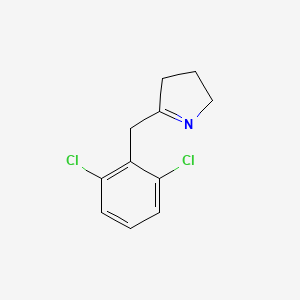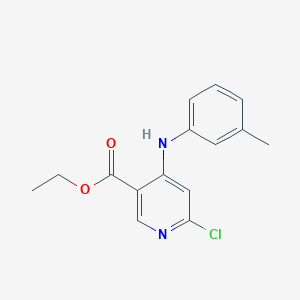
Ethyl 4-(m-toluidino)-6-chloronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(m-toluidino)-6-chloronicotinate is a chemical compound with the molecular formula C15H15ClN2O2 It is a derivative of nicotinic acid and features a chloro group at the 6th position, an ethyl ester at the 3rd position, and an m-tolylamino group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(m-toluidino)-6-chloronicotinate typically involves the reaction of 6-chloronicotinic acid with m-toluidine in the presence of a coupling agent, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 4-(m-toluidino)-6-chloronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted nicotinates.
科学研究应用
Ethyl 4-(m-toluidino)-6-chloronicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 4-(m-toluidino)-6-chloronicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of target organisms.
相似化合物的比较
Similar Compounds
- Ethyl 6-chloro-4-(ethylamino)nicotinate
- Ethyl 6-chloro-4-(phenylamino)nicotinate
- Ethyl 6-chloro-4-(p-tolylamino)nicotinate
Uniqueness
Ethyl 4-(m-toluidino)-6-chloronicotinate is unique due to the presence of the m-tolylamino group, which imparts specific chemical and biological properties
属性
分子式 |
C15H15ClN2O2 |
|---|---|
分子量 |
290.74 g/mol |
IUPAC 名称 |
ethyl 6-chloro-4-(3-methylanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O2/c1-3-20-15(19)12-9-17-14(16)8-13(12)18-11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3,(H,17,18) |
InChI 键 |
JGEQBFVJYUVCBC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2)C)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


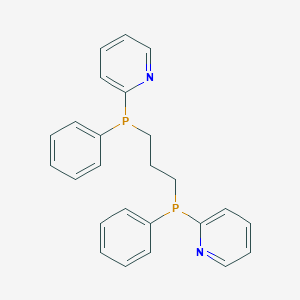
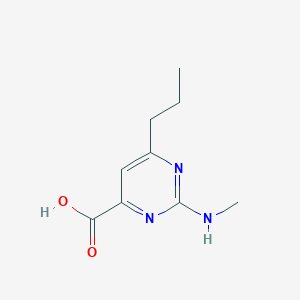
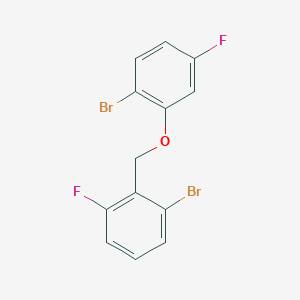
![1-[(S)-1-(4-fluorophenyl)ethylamino]-2-methylpropan-2-ol](/img/structure/B8375445.png)
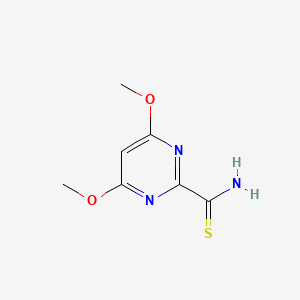
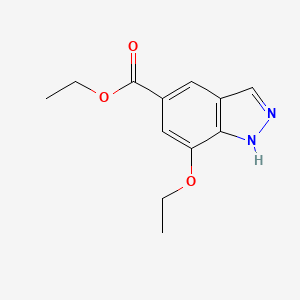
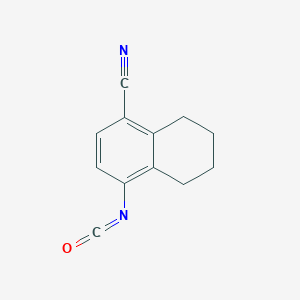
![2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]benzaldehyde](/img/structure/B8375472.png)
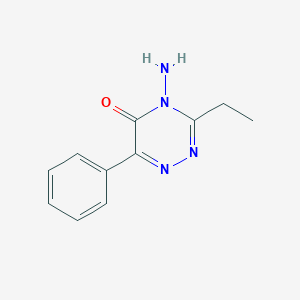
![6-Bromo-2-(trimethylsilyl)pyrazolo[1,5-a]pyrazine](/img/structure/B8375489.png)
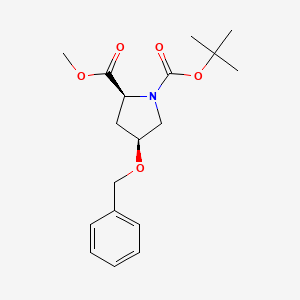
![3-(3,5-dioxotetrahydro-1H-pyrrolo[1,2-a]pyrrol-7a(5H)-yl)propanoic acid](/img/structure/B8375503.png)
